3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione
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Overview
Description
3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 3-chlorobenzaldehyde with methylamine and glycine. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the imidazolidine ring or the phenyl ring.
Scientific Research Applications
3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
Pyrazole Derivatives: Compounds with a pyrazole ring that exhibit various biological activities
Uniqueness
3-(3-Chlorophenyl)-1-methylimidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Unlike other similar compounds, it possesses an imidazolidine-2,4-dione core, which can interact with different molecular targets and pathways, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
83996-80-9 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6H2,1H3 |
InChI Key |
BGJFEGRMZBJIQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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